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Compound of Interest

Compound Name: Oxypeucedanin Hydrate

Cat. No.: B192036 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of

oxypeucedanin hydrate, a naturally occurring furanocoumarin. It is intended to serve as a

comprehensive resource for researchers and professionals in the fields of natural product

chemistry, pharmacology, and drug development. This document presents detailed Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental

protocols for their acquisition, and explores the compound's interaction with P-glycoprotein (P-

gp), a key protein in drug metabolism.

Spectroscopic Data of Oxypeucedanin Hydrate
The structural elucidation of oxypeucedanin hydrate is critically dependent on spectroscopic

techniques. NMR and MS provide definitive information regarding its molecular structure,

connectivity, and mass.

Mass Spectrometry (MS) Data
Mass spectrometry confirms the molecular weight and elemental composition of

oxypeucedanin hydrate. The compound has a molecular formula of C₁₆H₁₆O₆.[1]
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Parameter Value Source

Molecular Formula C₁₆H₁₆O₆ PubChem[1]

Molecular Weight 304.29 g/mol PubChem[1]

Exact Mass 304.09468823 Da PubChem

Note: Detailed mass spectrum with fragmentation patterns for oxypeucedanin hydrate is not

readily available in the public domain. The data for the non-hydrated form, oxypeucedanin,

shows a prominent ion at m/z 287, corresponding to the molecular ion [M+H]⁺, with a major

fragment at m/z 203.[2]

Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of

oxypeucedanin hydrate. While a complete, tabulated dataset for oxypeucedanin hydrate is

not consistently available across the literature, the chemical shifts are reported to be in

agreement with its proposed structure. The following represents a compilation of expected

chemical shifts based on the analysis of furanocoumarins and related structures.

¹H NMR Spectroscopic Data (Expected Ranges)

Proton
Expected Chemical

Shift (ppm)
Multiplicity

Coupling Constant

(J) in Hz

H-3 ~6.30 d ~10.0

H-4 ~8.19 d ~10.0

H-5' ~7.60 d ~2.0

H-6' ~6.94 d ~2.5

H-2'' multiplet

H-1'' multiplet

CH₃-4'', CH₃-5'' singlet

OH broad singlet
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¹³C NMR Spectroscopic Data (Expected Ranges)

Carbon Expected Chemical Shift (ppm)

C-2 ~161.0

C-3 ~113.0

C-4 ~144.0

C-4a ~115.0

C-5 ~149.0

C-6 ~114.0

C-7 ~160.0

C-8 ~94.0

C-8a ~152.0

C-2' ~145.0

C-3' ~106.0

C-1'' ~73.0

C-2'' ~72.0

C-3'' ~71.0

C-4'' ~26.0

C-5'' ~24.0

Note: The actual chemical shifts can vary slightly depending on the solvent and the specific

experimental conditions.

Experimental Protocols
The following sections describe generalized experimental protocols for the isolation and

spectroscopic analysis of oxypeucedanin hydrate, based on methods reported for

furanocoumarins.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b192036?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isolation of Oxypeucedanin Hydrate
Oxypeucedanin hydrate is typically isolated from plant sources, most notably from the roots of

Angelica dahurica.[3][4] A general procedure involves the following steps:

Extraction: The dried and powdered plant material is extracted with a suitable organic

solvent, such as ethanol or methanol, often using methods like maceration or soxhlet

extraction.[3]

Fractionation: The crude extract is then partitioned between different immiscible solvents

(e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

Furanocoumarins like oxypeucedanin hydrate are often found in the ethyl acetate fraction.

Chromatography: The enriched fraction is subjected to various chromatographic techniques

for purification. This typically involves column chromatography on silica gel, followed by

preparative thin-layer chromatography (TLC) or high-performance liquid chromatography

(HPLC) to yield the pure compound.[3]

NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

Sample Preparation: A few milligrams of the purified oxypeucedanin hydrate are dissolved

in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Instrumentation: Spectra are acquired on a spectrometer operating at a field strength of 400

MHz or higher for protons.

Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and often 2D NMR

spectra like COSY, HSQC, and HMBC to aid in the complete assignment of all proton and

carbon signals.

Mass Spectrometry
Mass spectra are typically acquired using a mass spectrometer equipped with an electrospray

ionization (ESI) source.
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Sample Preparation: A dilute solution of the purified compound in a suitable solvent (e.g.,

methanol or acetonitrile) is prepared.

Instrumentation: The sample solution is introduced into the ESI source of the mass

spectrometer.

Data Acquisition: The mass spectrum is recorded in positive or negative ion mode. High-

resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the

elemental composition.

Interaction with P-glycoprotein
Oxypeucedanin hydrate has been identified as a substrate and a potential inhibitor of P-

glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that plays a crucial role in the

efflux of various drugs from cells, contributing to multidrug resistance. Understanding this

interaction is vital for drug development, as it can influence the pharmacokinetics of co-

administered drugs.

Experimental Workflow for P-gp Inhibition Assay
The inhibitory effect of oxypeucedanin hydrate on P-gp can be assessed using an in vitro

model, such as the Caco-2 cell permeability assay.

Cell Culture Preparation Transport Assay Analysis

Caco-2 cells seeded
on permeable supports

Cells cultured to form
a confluent monolayer

Monolayer treated with
Oxypeucedanin Hydrate

P-gp substrate (e.g., Rhodamine 123)
added to apical or basolateral side Incubation at 37°C Samples collected from both

compartments at time intervals
Quantification of substrate

(e.g., by fluorescence or LC-MS)
Calculation of apparent

permeability coefficients (Papp)
Determination of efflux ratio

(Papp(B-A) / Papp(A-B))
Inhibition of P-gp

if efflux ratio is significantly reduced

Click to download full resolution via product page

Caption: Workflow for assessing P-gp inhibition by oxypeucedanin hydrate.

This workflow illustrates the key steps in determining whether oxypeucedanin hydrate can

inhibit the efflux function of P-gp. A significant reduction in the efflux ratio in the presence of the

compound indicates P-gp inhibition. Studies have shown that oxypeucedanin hydrate can act
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as a P-gp substrate and is likely to inhibit its function. This suggests that it could potentially

modulate the pharmacokinetics of other drugs that are also P-gp substrates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

